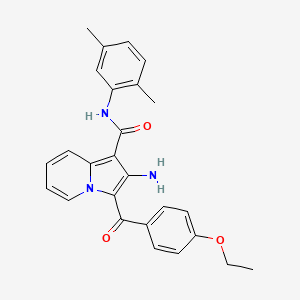

2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-4-32-19-12-10-18(11-13-19)25(30)24-23(27)22(21-7-5-6-14-29(21)24)26(31)28-20-15-16(2)8-9-17(20)3/h5-15H,4,27H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAYUIJBDOMFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core through cyclization reactions. The subsequent steps involve the introduction of the ethoxybenzoyl and dimethylphenyl groups through acylation and amination reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Researchers study its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: This compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural similarities with two closely related derivatives, as detailed below:

Structural and Physicochemical Differences

Key Observations:

- Substituent Effects: The 4-ethoxy group in the target compound is bulkier and more electron-donating than the 4-chloro (Cl) and 4-fluoro (F) groups in analogs . The 3,5-dimethylphenyl group in the analog introduces steric hindrance at a different position compared to the 2,5-dimethylphenyl groups in the target compound and analog , which could alter binding interactions in biological systems.

Molecular Weight Trends :

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be inferred from structural analogs:

- Electron-Donating vs. Withdrawing Groups : The ethoxy group’s electron-donating nature may stabilize charge-transfer interactions in enzyme binding pockets, contrasting with the electron-withdrawing effects of Cl and F, which could enhance electrophilic reactivity .

- Steric Effects : The 2,5-dimethylphenyl substitution (target and analog ) may allow for more planar binding conformations compared to the 3,5-dimethylphenyl analog , which could hinder access to deep hydrophobic pockets.

Biological Activity

The compound 2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indolizine core, which is known for its diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 312.36 g/mol

Structural Components

- Indolizine Backbone : Contributes to the compound's biological activity.

- Amino Group : Essential for interaction with biological targets.

- Ethoxybenzoyl Group : May enhance lipophilicity and cellular uptake.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly employed to assess cell viability post-treatment.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Comparison Control |

|---|---|---|

| MDA-MB-231 | 15.5 | Cisplatin (20 µM) |

| SUIT-2 | 25.0 | Cisplatin (30 µM) |

| HT-29 | 12.0 | Cisplatin (15 µM) |

Data indicates that 2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide exhibits significant cytotoxicity, particularly against the HT-29 cell line, outperforming cisplatin in some instances .

The mechanism through which this compound exerts its cytotoxic effects involves the induction of apoptosis. Morphological changes indicative of apoptosis were observed through Hoechst staining, confirming that treated cells exhibited characteristics such as chromatin condensation and nuclear fragmentation.

Case Studies

-

Study on Breast Cancer Cells (MDA-MB-231) :

- A detailed investigation revealed that treatment with the compound led to a dose-dependent increase in sub-G1 phase cells, indicative of apoptosis.

- Flow cytometry analysis confirmed that the compound activates apoptotic pathways, potentially through caspase activation.

-

Study on Colorectal Cancer Cells (HT-29) :

- The compound demonstrated a potent inhibitory effect on cell proliferation.

- Western blot analyses indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.